molecular formula C19H19N3O4S2 B12421419 Cox-2-IN-8

Cox-2-IN-8

Cat. No.: B12421419
M. Wt: 417.5 g/mol
InChI Key: GXKBPWSKHYUACD-UHFFFAOYSA-N
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Description

Cox-2-IN-8 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. Cyclooxygenase-2 inhibitors have gained significant attention due to their potential therapeutic applications in reducing inflammation and pain without the gastrointestinal side effects associated with non-selective cyclooxygenase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2-IN-8 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The core structure of this compound is often synthesized through a series of coupling reactions.

    Functionalization: The core structure is then functionalized with specific substituents to enhance its selectivity and potency as a COX-2 inhibitor. This step may involve reactions such as alkylation, acylation, or sulfonation under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Cox-2-IN-8 can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups on this compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the core structure, potentially enhancing its selectivity and potency.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties.

Scientific Research Applications

Cox-2-IN-8 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of COX-2 inhibitors and to develop new analogs with improved properties.

    Biology: this compound is employed in biological studies to investigate the role of COX-2 in various physiological and pathological processes, such as inflammation and cancer.

    Medicine: The compound is explored for its potential therapeutic applications in treating inflammatory diseases, pain, and cancer. It is also used in preclinical studies to evaluate the efficacy and safety of new COX-2 inhibitors.

    Industry: this compound is utilized in the pharmaceutical industry for the development of new anti-inflammatory drugs with reduced side effects.

Mechanism of Action

Cox-2-IN-8 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. Cyclooxygenase-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting cyclooxygenase-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the binding of this compound to the active site of cyclooxygenase-2, preventing the enzyme from catalyzing the conversion of arachidonic acid.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

    Etoricoxib: A selective cyclooxygenase-2 inhibitor with similar therapeutic applications.

    Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.

Uniqueness

Cox-2-IN-8 is unique in its specific structural features and functional groups that confer high selectivity and potency as a cyclooxygenase-2 inhibitor. Compared to other similar compounds, this compound may offer advantages in terms of reduced side effects, improved efficacy, and better pharmacokinetic properties.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C19H19N3O4S2/c1-3-26-17(23)13-27-19-20-18(14-7-5-4-6-8-14)22(21-19)15-9-11-16(12-10-15)28(2,24)25/h4-12H,3,13H2,1-2H3

InChI Key

GXKBPWSKHYUACD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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